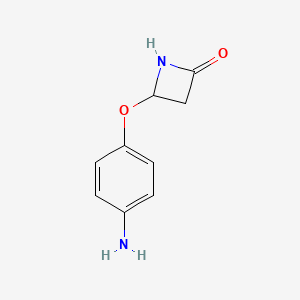

4-(4-Aminophenoxy)azetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Aminophenoxy)azetidin-2-one, also known as APAO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of azetidinones and has a molecular formula of C10H11NO2.

Aplicaciones Científicas De Investigación

Anticancer Activity

The derivatives of 4-(4-Aminophenoxy)azetidin-2-one have been identified to have potential anticancer activity . In a study, these derivatives were evaluated for their anticancer potential using MCF-7 cell lines . Another study designed and synthesized 36 derivatives of 4-(4-Aminophenoxy)pyridinamide based on the binding patterns of cabozantinib and BMS-777607 to MET protein . Most of these compounds exhibited moderate to excellent antiproliferative activity against three different cell lines (A549, HeLa and MCF-7) .

Antimicrobial Activity

These compounds also exhibit antimicrobial properties . The antibacterial results of the synthesized molecules were found to be comparable to those of the reference drug (amoxicillin), whereas their antifungal screening was evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .

Antioxidant Activity

4-(4-Aminophenoxy)azetidin-2-one derivatives have been identified as having antioxidant activity . The synthesized derivatives were evaluated for their antioxidant properties using 2-diphenyl-1-picrylhydrazyl (DPPH) .

Immunostimulating Activity

Various substituted azetidin-2-one derivatives have been identified as immunostimulating . This suggests that these compounds could potentially be used in treatments that require immune system stimulation.

Molecular Targeted Therapy for Cancer

Molecular targeted therapy for cancer has become a research hotspot as it is associated with low toxicity and high efficiency . The derivatives of 4-(4-Aminophenoxy)azetidin-2-one were designed and synthesized based on the analysis of the binding patterns of cabozantinib and BMS-777607 to MET protein . This suggests that these compounds could potentially be used in targeted cancer therapies.

Apoptosis Induction

One of the derivatives of 4-(4-Aminophenoxy)azetidin-2-one, compound 46, was found to dose-dependently induce apoptosis of A549 cells . This suggests that these compounds could potentially be used in treatments that require the induction of apoptosis in certain cells.

Mecanismo De Acción

Target of Action

The primary targets of 4-(4-Aminophenoxy)azetidin-2-one are histone deacetylase enzymes, specifically HDAC6 and HDAC8 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby allowing the histones to wrap the DNA more tightly .

Mode of Action

4-(4-Aminophenoxy)azetidin-2-one interacts with its targets, HDAC6 and HDAC8, by inhibiting their enzymatic activity . This inhibition results in an increase in the acetylation of histone proteins, leading to a more relaxed DNA structure and enhanced gene expression .

Biochemical Pathways

The action of 4-(4-Aminophenoxy)azetidin-2-one affects the histone acetylation-deacetylation pathway . By inhibiting HDAC6 and HDAC8, the compound prevents the removal of acetyl groups from histones, disrupting the normal balance of acetylation and deacetylation. This disruption can affect various downstream processes, including cell cycle progression, apoptosis, and DNA repair .

Result of Action

The molecular and cellular effects of 4-(4-Aminophenoxy)azetidin-2-one’s action primarily involve changes in gene expression patterns due to altered histone acetylation . This can lead to a variety of cellular responses, depending on the specific genes affected. For example, increased expression of tumor suppressor genes could potentially inhibit cancer cell growth .

Propiedades

IUPAC Name |

4-(4-aminophenoxy)azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZVRHVCOSTRLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)OC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenoxy)azetidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethyl-2-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2722995.png)

![(E)-N-[(4-fluorophenyl)methyl]-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]ethenesulfonamide](/img/structure/B2722999.png)

![5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2723003.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2723005.png)

![6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2723009.png)

![3-(2,6-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723010.png)

![7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-amine](/img/structure/B2723016.png)